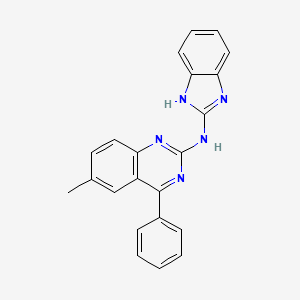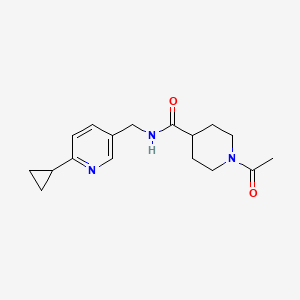
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinazolinone derivative. Quinazolinones and their derivatives are an important class of compounds with a wide range of pharmacological activities . They are often used in the development of new drugs .
Molecular Structure Analysis
The molecular structure analysis would involve techniques like NMR, FTIR spectroscopy, and MS to determine its structure . X-ray diffraction could be used to confirm the structure of the single crystal .Applications De Recherche Scientifique
Synthetic Methodologies
Research has focused on developing novel synthetic methodologies for quinazoline derivatives, which are of significant interest due to their biological activities. For example, a study by Hidemasa Hikawa et al. (2012) introduced a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols to synthesize 4-phenylquinazolinones. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting an efficient approach to construct complex quinazoline scaffolds (Hikawa et al., 2012).
Anticancer Research
Quinazoline derivatives have been explored for their potential as anticancer agents. A study by N. Sirisoma et al. (2009) reported on the structure-activity relationship (SAR) of 4-anilinoquinazolines, leading to the discovery of a compound with potent apoptosis-inducing activity and significant efficacy in cancer models. This research underscores the therapeutic potential of quinazoline derivatives in oncology (Sirisoma et al., 2009).
Chemical Synthesis and Scale-Up
The development of practical and scalable synthetic routes for compounds with quinazoline moieties is crucial for their application in drug development. S. Yoshida et al. (2014) described an efficient synthesis of a quinazoline-based molecule, highlighting the importance of sustainable and scalable chemical processes in the pharmaceutical industry (Yoshida et al., 2014).
Antimalarial Activity
Quinazoline derivatives have also been investigated for their antimalarial properties. R. Lutz and J. M. Sanders (1976) synthesized quinoline amino alcohols with potential curative effects against Plasmodium berghei in mice, demonstrating the diverse biological activities of quinazoline compounds (Lutz & Sanders, 1976).
Novel Biological Activities
M. Mphahlele et al. (2016) explored novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for their cytotoxicity against various cancer cell lines, further illustrating the potential of quinazoline derivatives in medicinal chemistry (Mphahlele et al., 2016).
Propriétés
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5/c1-38-26-15-23-25(16-27(26)39-2)33(18-21-7-3-6-10-24(21)31)30(37)34(29(23)36)17-19-11-13-20(14-12-19)28(35)32-22-8-4-5-9-22/h3,6-7,10-16,22H,4-5,8-9,17-18H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELUKIECUFCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)NC5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)

![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)
![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)

![N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2813979.png)
![1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813981.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2813982.png)
![Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate](/img/structure/B2813983.png)


![N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813991.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813992.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2813996.png)